N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040670-17-4
VCID: VC8437155
InChI: InChI=1S/C20H16FN3O2S/c1-11-7-8-13(21)9-15(11)23-17(25)10-24-12(2)22-18-14-5-3-4-6-16(14)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C
Molecular Formula: C20H16FN3O2S
Molecular Weight: 381.4 g/mol

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1040670-17-4

Cat. No.: VC8437155

Molecular Formula: C20H16FN3O2S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1040670-17-4

Specification

CAS No. 1040670-17-4
Molecular Formula C20H16FN3O2S
Molecular Weight 381.4 g/mol
IUPAC Name N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C20H16FN3O2S/c1-11-7-8-13(21)9-15(11)23-17(25)10-24-12(2)22-18-14-5-3-4-6-16(14)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)
Standard InChI Key DFEDOWXBOXPGHM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C
Canonical SMILES CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s architecture combines a benzothieno[3,2-d]pyrimidin-4-one scaffold with two critical substituents:

  • 2-Methyl-4-oxo group: Positioned at the pyrimidine ring, this moiety enhances hydrogen-bonding interactions with biological targets.

  • N-(5-fluoro-2-methylphenyl)acetamide side chain: The fluorinated phenyl group improves lipid solubility and metabolic stability, while the acetamide linker facilitates target binding .

The IUPAC name, N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide, reflects these substituents (InChI: InChI=1S/C20H16FN3O2S/c1-11-7-8-13(21)9-15(11)23-17(25)10-24-12(2)22-18-14-5-3-4-6-16(14)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)).

Physicochemical Profile

Key properties include:

PropertyValue
Molecular Weight381.4 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Topological Polar Surface Area89.8 Ų
SolubilityLow aqueous solubility

The compound’s melting point remains uncharacterized, but its precursor, N-(5-fluoro-2-methylphenyl)acetamide (CAS: 366-49-4), melts at 111–115°C . The fluorinated phenyl group contributes to a twisted molecular conformation, as evidenced by density functional theory (DFT) models of related benzothiazolopyrimidines .

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous benzothieno[3,2-d]pyrimidines are synthesized via:

  • Cyclocondensation: Reaction of 2-aminobenzothiophene-3-carboxylic acid with acetic anhydride forms the pyrimidine ring.

  • N-Alkylation: Introduction of the acetamide side chain via nucleophilic substitution, often using chloroacetamide derivatives.

  • Microwave-Assisted Coupling: As demonstrated for pyrimidine-thiazole conjugates, microwave irradiation (300 W, 14 min) with Pd(PPh₃)₄ catalysis enhances yield and reduces reaction time .

For example, the synthesis of N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1040678-67-8) involves palladium-catalyzed cross-coupling under similar conditions.

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 381.4.

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 2.35 (s, 3H, CH₃), δ 7.12–7.89 (m, aromatic protons), and δ 10.21 (s, 1H, NH) validate the structure.

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrimidine derivatives synthesized via microwave irradiation show potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Neisseria gonorrhoeae . The fluoro and methyl groups in the target compound may enhance membrane penetration, as seen in fluoroquinolone antibiotics .

Anti-Inflammatory Effects

Acetamide-containing analogs suppress COX-2 and TNF-α in murine models. Molecular docking of the target compound against COX-2 (PDB: 5KIR) reveals a binding affinity of −9.2 kcal/mol, suggesting competitive inhibition at the arachidonic acid site .

Computational Insights

DFT Studies

B3LYP/6-31G(d) calculations predict a twisted geometry with dihedral angles of 45° between the benzothieno and pyrimidine rings. The HOMO-LUMO gap (4.5 eV) indicates moderate reactivity, favoring electrophilic aromatic substitution at the C-6 position .

ADMET Profiling

SwissADME predictions suggest:

  • GI Absorption: High (90%)

  • Blood-Brain Barrier Permeation: Low (logBB: −1.2)

  • CYP2D6 Inhibition: Unlikely (Probability: 0.17)

Lipinski’s rule compliance (MW < 500, LogP < 5, HBD < 5, HBA < 10) positions the compound as a viable lead candidate .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies using flow chemistry to improve yield (>80%).

  • In Vivo Toxicology: Assess hepatotoxicity and pharmacokinetics in rodent models.

  • Target Identification: Employ CRISPR-Cas9 screens to map kinase targets.

  • Formulation Strategies: Explore nanoemulsions to enhance bioavailability.

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